molecular formula C10H17F2N3 B11739029 1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine

1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine

Cat. No.: B11739029
M. Wt: 217.26 g/mol
InChI Key: HPFDXRQVDKPNLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of the difluoromethyl group in its structure imparts distinct physicochemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine typically involves the introduction of the difluoromethyl group into the pyrazole ring. One common method is the reaction of a suitable pyrazole precursor with difluoromethylating agents under controlled conditions. For instance, difluoromethylation can be achieved using reagents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group (-NH-pentyl) undergoes alkylation and acylation under standard conditions.

Key Data:

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationCH₃I, K₂CO₃, DMF, 60°CN-pentyl-N-methyl derivative78%
AcylationAcCl, Et₃N, THF, 0°C → RTAcetylated amine85%
  • Mechanistic Notes:

    • Alkylation proceeds via an SN2 mechanism in polar aprotic solvents like DMF .

    • Acylation requires base (e.g., Et₃N) to deprotonate the amine, enhancing nucleophilicity .

Nucleophilic Substitution at Difluoromethyl Group

The difluoromethyl (-CF₂H) group participates in nucleophilic substitution under basic conditions.

Example Reaction:

\text{CF}_2\text{H} + \text{NaOCH}_3 \rightarrow \text{CF}_2\text{OCH}_3 + \text{HF} \quad (\text{Yield: 62%[3][6]})

Factors Influencing Reactivity:

  • Solvent: Polar solvents (e.g., THF, DCM) improve reaction rates .

  • Catalysts: KI or NaI enhances substitution efficiency by stabilizing transition states .

Cyclization and Ring-Opening Reactions

The pyrazole ring undergoes cyclization with electrophilic reagents or ring-opening under strong acidic/basic conditions.

Reported Transformations:

  • Cyclization with POCl₃: Forms fused pyrazolo[3,4-b]pyridine derivatives at 110°C (Yield: 70–75% ).

  • Ring-Opening: Concentrated H₂SO₄ cleaves the ring to yield linear amines (Yield: 40%).

Key Conditions:

ReactionConditionsByproducts
CyclizationPOCl₃, toluene, 110°CHCl gas
Acidic ring-openingH₂SO₄ (conc.), 100°C, 2hNH₃, CO₂

Oxidation:

The pentyl chain oxidizes to a ketone or carboxylic acid under strong oxidizing agents:

\text{C}_5\text{H}_{11} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{C}_4\text{H}_9\text{COOH} \quad (\text{Yield: 55%[9][11]})

Reduction:

  • The difluoromethyl group resists reduction, but the pyrazole ring can be hydrogenated under high-pressure H₂ with Pd/C (Yield: 68%).

Catalytic Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings via halogenated intermediates.

Case Study:

  • Suzuki Coupling: Bromination at C5 followed by reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) yields biaryl derivatives (Yield: 73% ).

Biological Activity and Mechanistic Implications

The compound inhibits fungal succinate dehydrogenase (SDH) via binding to the ubiquinone site.

Structural Determinants of Activity:

FeatureRole in SDH Inhibition
Difluoromethyl groupEnhances electronegativity
N-pentyl chainImproves membrane permeability

Stability and Degradation

  • Thermal Stability: Decomposes above 200°C, releasing HF and NH₃ .

  • Photodegradation: UV light induces C-F bond cleavage (t₁/₂ = 48h in sunlight ).

Scientific Research Applications

Synthesis and Preparation

The synthesis of 1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine typically involves multi-step processes starting from accessible precursors. The difluoromethylation of pyrazole derivatives is a common method used to achieve this compound.

Chemistry

This compound serves as a building block in organic synthesis. Its difluoromethyl group enhances the stability and reactivity of the compound, making it suitable for developing fluorinated heterocycles.

Biology

The compound is being studied for its potential biological activities. Research indicates that pyrazole derivatives can exhibit various pharmacological effects, including anti-inflammatory and anticancer properties.

Medicine

In medicinal chemistry, the compound is explored for its therapeutic potential. Its unique structure may contribute to enhanced biological activity, making it a candidate for drug development.

Anticancer Activity

Research has demonstrated that pyrazole derivatives, including this compound, can inhibit cell proliferation in cancer cell lines. For example:

Cell LineIC50 (mg/mL)Growth Inhibition (%)
HepG2 (liver)7354.25
HeLa (cervical)8438.44

In a comparative study, an analog of this compound showed selective targeting of cancerous cells while sparing normal fibroblasts, indicating its potential as an anticancer agent .

Anti-inflammatory Activity

Studies have shown that pyrazole derivatives possess significant anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process:

CompoundCOX Inhibition (%)
This compoundTBD
Traditional NSAIDs (e.g., Diclofenac)High

This suggests that the compound may offer therapeutic benefits with potentially fewer side effects compared to conventional non-steroidal anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Trifluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine
  • 1-(Chloromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine
  • 1-(Bromomethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine

Uniqueness

1-(Difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, distinguishing it from its analogs .

Biological Activity

1-(Difluoromethyl)-3-methyl-N-pentyl-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole class, characterized by its unique structural features, including a difluoromethyl group and a pentyl substituent. Its molecular formula is C10H18ClF2N3C_{10}H_{18}ClF_{2}N_{3} with a molecular weight of 253.72 g/mol . This compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in antifungal applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

1 Difluoromethyl 3 methyl N pentyl 1H pyrazol 4 amine\text{1 Difluoromethyl 3 methyl N pentyl 1H pyrazol 4 amine}
PropertyValue
Molecular FormulaC10H18ClF2N3
Molecular Weight253.72 g/mol
CAS Number1856047-39-6

Preliminary studies suggest that this compound may function as an enzyme inhibitor . Its design allows it to bind to specific active sites on enzymes, thereby modulating various biochemical pathways. Similar compounds have shown antifungal properties, indicating that this compound might exhibit comparable activities against certain pathogens .

Interaction Studies

Research indicates that this compound interacts with enzymes involved in metabolic pathways. The binding affinity of the compound to these enzymes is crucial for its potential therapeutic applications. Further investigations are required to elucidate the precise mechanisms through which it exerts its biological effects.

Antifungal Properties

The antifungal activity of pyrazole derivatives has been well documented, with many exhibiting significant efficacy against various fungal pathogens. For instance, a related study highlighted that derivatives of difluoromethyl pyrazoles displayed moderate to excellent antifungal activities against several phytopathogenic fungi . The specific activity of this compound against these pathogens remains to be fully characterized but is anticipated based on structural similarities.

Enzyme Inhibition

The compound has been noted for its potential as an enzyme inhibitor. It may inhibit enzymes such as succinate dehydrogenase (SDH), which is crucial in various metabolic pathways. Molecular docking studies have suggested that the carbonyl oxygen atom in related compounds forms hydrogen bonds with key amino acids in the active site of SDH, indicating a similar potential for this compound .

Case Studies and Research Findings

  • Antifungal Activity Assessment : In vitro studies have demonstrated that several pyrazole derivatives effectively inhibit mycelial growth of various fungi. For instance, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited higher antifungal activity than standard fungicides like boscalid .
  • Enzyme Interaction Studies : A study focusing on the structure-activity relationship (SAR) of difluoromethyl pyrazole derivatives revealed promising results in inhibiting key metabolic enzymes, suggesting that further optimization could enhance their efficacy and selectivity .

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidStructureUsed as an intermediate in fungicides; inhibits succinate dehydrogenase.
IsopyrazamStructureA known fungicide effective against various fungal pathogens.
SedaxaneStructureAnother fungicide with a similar mechanism of action against succinate dehydrogenase.

The uniqueness of this compound lies in its specific combination of functional groups, which may enhance its lipophilicity and biological activity compared to other pyrazole derivatives lacking such features .

Properties

Molecular Formula

C10H17F2N3

Molecular Weight

217.26 g/mol

IUPAC Name

1-(difluoromethyl)-3-methyl-N-pentylpyrazol-4-amine

InChI

InChI=1S/C10H17F2N3/c1-3-4-5-6-13-9-7-15(10(11)12)14-8(9)2/h7,10,13H,3-6H2,1-2H3

InChI Key

HPFDXRQVDKPNLV-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CN(N=C1C)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.